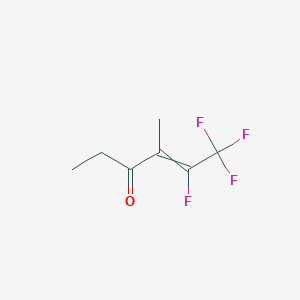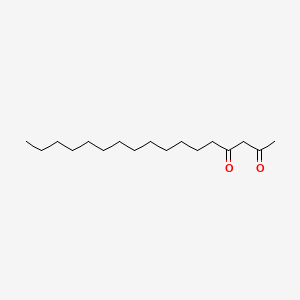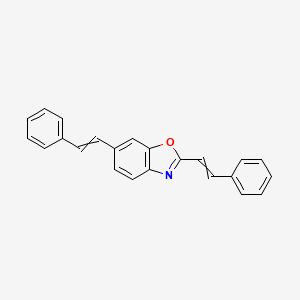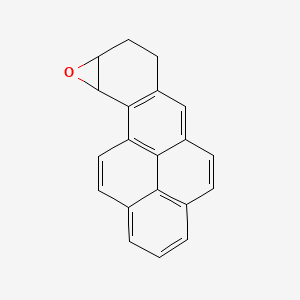
(+-)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is a complex organic compound with the molecular formula C20H14O3 It is known for its intricate structure, which includes multiple fused rings and an oxirene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the polycyclic aromatic hydrocarbon core. This can be achieved through methods such as Diels-Alder reactions or Friedel-Crafts alkylation.
Introduction of the Oxirene Moiety: The oxirene ring is introduced through epoxidation reactions. Common reagents for this step include peracids like m-chloroperbenzoic acid (m-CPBA).
Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene involves its interaction with molecular targets and pathways in biological systems. The oxirene moiety can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacking the oxirene moiety.
Chrysene: Another PAH with a simpler structure and different reactivity.
Dibenz[a,h]anthracene: A PAH with a similar number of fused rings but different functional groups.
Uniqueness
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is unique due to the presence of the oxirene ring, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
64608-56-6 |
|---|---|
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene |
InChI |
InChI=1S/C20H14O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-6,8,10,16,20H,7,9H2 |
Clé InChI |
DUHHIDHETBMUJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3C1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)

![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)


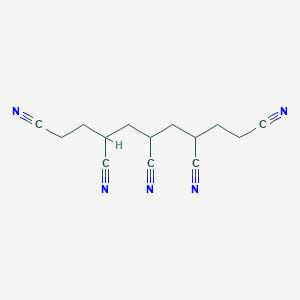
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
